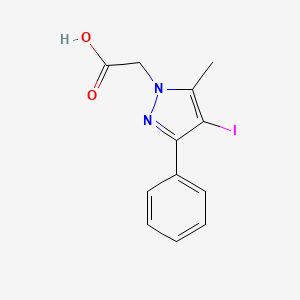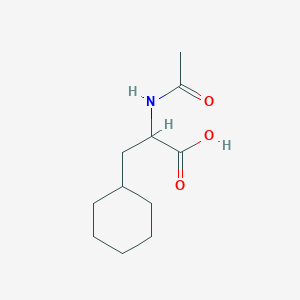
3-Cyclohexyl-2-acetamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-cyclohexylpropanoic acid is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of propanoic acid, featuring an acetamido group and a cyclohexyl group attached to the propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-cyclohexylpropanoic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form N-acetylcyclohexylamine. This intermediate is then reacted with acrylonitrile to yield 2-acetamido-3-cyclohexylpropanoic acid through a series of steps involving hydrolysis and purification .
Industrial Production Methods
Industrial production methods for 2-acetamido-3-cyclohexylpropanoic acid are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones or carboxylic acids, while reduction may produce cyclohexylamines .
Scientific Research Applications
2-Acetamido-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-acetamido-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexylpropanoic acid: Similar in structure but lacks the acetamido group.
N-Acetylcyclohexylamine: Contains the acetamido group but lacks the propanoic acid backbone.
Uniqueness
2-Acetamido-3-cyclohexylpropanoic acid is unique due to the presence of both the acetamido and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-acetamido-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OJKBSULSXRPKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


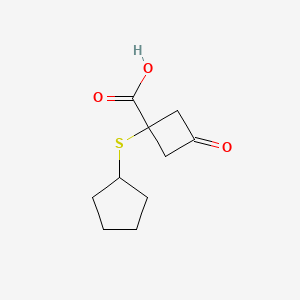
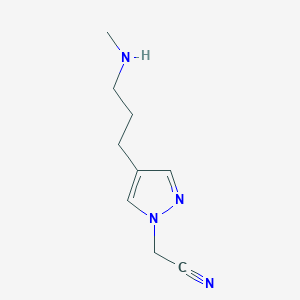

![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
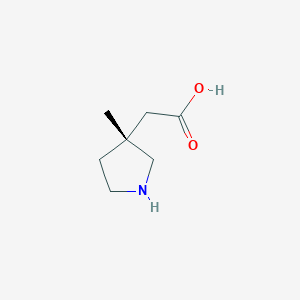
![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
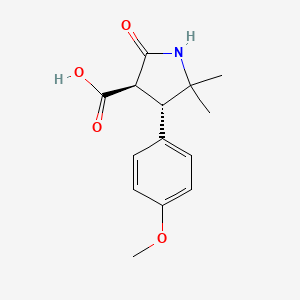

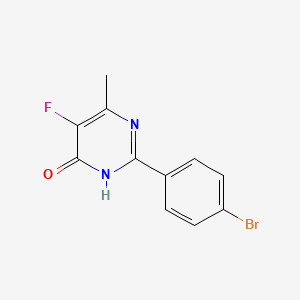


![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)

